molecular formula C14H21N3O2S2 B4598310 N-(3,4-dimethylphenyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide

N-(3,4-dimethylphenyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide

Cat. No.: B4598310
M. Wt: 327.5 g/mol
InChI Key: UCXTVFPEQGLIRW-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide is a useful research compound. Its molecular formula is C14H21N3O2S2 and its molecular weight is 327.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 327.10751927 g/mol and the complexity rating of the compound is 467. The solubility of this chemical has been described as 9.1 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

N-(3,4-dimethylphenyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide belongs to a class of compounds that have been studied for their complex synthesis processes and chemical properties. For instance, derivatives of N-(1-adamantyl)carbothioamide, which share a similar structural motif, have been synthesized and evaluated for their antimicrobial and hypoglycemic activities. These studies involve intricate synthesis routes and explore the chemical behavior of such compounds under various conditions (Al-Abdullah et al., 2015).

Antimicrobial Activities

Research has demonstrated that certain derivatives of carbothioamides exhibit potent antibacterial activity against various microorganisms. For example, a series of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide derivatives showed significant antibacterial, antifungal, and anthelmintic activities, indicating the potential of such compounds in developing new antimicrobial agents (Khan et al., 2019).

Hypoglycemic Activities

The hypoglycemic activity of N-(1-adamantyl)carbothioamide derivatives has also been explored, with some compounds showing a significant reduction in serum glucose levels in diabetic rats. This suggests a potential application in managing diabetes and related metabolic disorders (Al-Abdullah et al., 2015).

Antiproliferative Activities

Derivatives of this compound have been synthesized and evaluated for their antiproliferative effect against various human cancer cell lines. Some derivatives exhibited promising activity, highlighting the potential of these compounds in cancer research and therapy (Mallesha et al., 2012).

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-4-methylsulfonylpiperazine-1-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2S2/c1-11-4-5-13(10-12(11)2)15-14(20)16-6-8-17(9-7-16)21(3,18)19/h4-5,10H,6-9H2,1-3H3,(H,15,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCXTVFPEQGLIRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=S)N2CCN(CC2)S(=O)(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

9.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49824239
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.